molecular formula C8H7IN2 B572651 6-Iodo-1-methyl-1H-indazole CAS No. 1214899-83-8

6-Iodo-1-methyl-1H-indazole

Cat. No. B572651
M. Wt: 258.062
InChI Key: ZOBWRJCBLYMZHH-UHFFFAOYSA-N
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Description

6-Iodo-1-methyl-1H-indazole is a chemical compound with the CAS Number: 1214899-83-8 . It has a molecular weight of 258.06 and a linear formula of C8H7IN2 . It is typically stored in a dark place, sealed in dry, at room temperature . It is used as an intermediate to synthesize inhibitors of Chk1 .


Synthesis Analysis

The synthesis of indazoles, including 6-Iodo-1-methyl-1H-indazole, involves various methods such as 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes . Other methods include CuI-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides .


Molecular Structure Analysis

The molecular structure of 6-Iodo-1-methyl-1H-indazole is represented by the linear formula C8H7IN2 . The compound is solid in physical form .


Chemical Reactions Analysis

The chemical reactions involving 6-Iodo-1-methyl-1H-indazole are complex and involve several steps. For instance, Revill P. and co-worker synthesized Axitinib by iodination of 6-iodo-1H-indazole to give 3,6-di iodo- 1H-indazole, which on further reaction with 2- mercapto-N-methylbenzenesulfinamide gives 2- (3-iodo-1Hindazol-6-ylthio)-N-methylbenzamide .


Physical And Chemical Properties Analysis

6-Iodo-1-methyl-1H-indazole is a solid at room temperature . It has a molecular weight of 258.06 . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Field: Medicinal Chemistry

  • Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .
  • Methods : The synthesis of indazoles involves strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
  • Results : Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Field: Chemical Synthesis

  • Application : “6-Iodo-1H-indazole” is used as an intermediate to synthesize inhibitors of Chk1 .

Field: Anticancer Research

  • Application : A series of 6-substituted aminoindazole derivatives were designed, synthesized, and evaluated for bio-activities . These compounds were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors based on the structural feature of five IDO1 inhibitors, which are currently on clinical trials, and the important anticancer activity of the indazole scaffold .
  • Results : One of the compounds, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36), exhibited potent anti-proliferative activity with an IC50 value of 0.4 ± 0.3 mM in human colorectal cancer cells (HCT116) .

Field: Chemical Synthesis

  • Application : “6-Iodo-1H-indazole” is used as an intermediate to synthesize inhibitors of Chk1 .

Field: Antihypertensive Research

  • Application : Indazole-containing heterocyclic compounds have been found to have antihypertensive properties . This means they can be used in the treatment of high blood pressure.

Field: Anti-Inflammatory Research

  • Application : Indazole derivatives have been found to have anti-inflammatory properties . This means they can be used in the treatment of conditions that cause inflammation.

Safety And Hazards

The compound is associated with certain hazards. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

6-iodo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBWRJCBLYMZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)I)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680929
Record name 6-Iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-1-methyl-1H-indazole

CAS RN

1214899-83-8
Record name 6-Iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
J Kim, J Chin, CY Im, EK Yoo, S Woo, HJ Hwang… - European Journal of …, 2016 - Elsevier
Estrogen-related receptor gamma (ERRγ) has recently been recognized as an attractive target for treating inflammation, cancer, and metabolic disorders. Herein, we discovered and …
Number of citations: 19 www.sciencedirect.com

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